

# Sonrotoclax Demonstrates Superior Efficacy in Overcoming Venetoclax Resistance in Preclinical Models

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Compound of Interest				
Compound Name:	Sonrotoclax			
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Shanghai, China – November 11, 2025 – New preclinical research highlights the potent efficacy of **sonrotoclax** (BGB-11417), a next-generation B-cell lymphoma 2 (BCL-2) inhibitor, in overcoming resistance to the first-generation inhibitor, venetoclax. The studies demonstrate that **sonrotoclax** exhibits significantly greater potency in inducing apoptosis and inhibiting tumor growth in venetoclax-resistant hematological malignancy models, particularly those harboring the BCL-2 G101V mutation. These findings position **sonrotoclax** as a promising therapeutic option for patients who have relapsed or become refractory to venetoclax-based therapies.

Venetoclax has transformed the treatment landscape for several hematologic cancers; however, the emergence of resistance, often driven by mutations in the BCL-2 protein, presents a significant clinical challenge. The G101V mutation, in particular, has been identified as a key mechanism of acquired resistance, diminishing the binding affinity of venetoclax to BCL-2 and thereby reducing its efficacy.[1][2]

**Sonrotoclax**, a highly selective and potent BCL-2 inhibitor, has been specifically designed to address this unmet need. Preclinical data reveal that **sonrotoclax** binds to both wild-type and G101V-mutant BCL-2 with substantially higher affinity than venetoclax.[1] This enhanced binding translates to superior cytotoxic activity in venetoclax-resistant cell lines and more profound tumor growth inhibition in xenograft models.[1][3]



As a point of comparison, another next-generation BCL-2 inhibitor, lisaftoclax (APG-2575), has also shown promise in the setting of venetoclax resistance. Clinical data from a Phase Ib/II study of lisaftoclax in combination with azacitidine demonstrated a 31.8% overall response rate in venetoclax-refractory patients with relapsed/refractory acute myeloid leukemia (AML) or mixed phenotype acute leukemia (MPAL).[4]

This comparison guide provides a detailed overview of the preclinical data supporting the efficacy of **sonrotoclax** in venetoclax-resistant primary samples, with comparative data for lisaftoclax where available.

# Comparative Efficacy of BCL-2 Inhibitors in Venetoclax-Resistant Models

The following tables summarize the key quantitative data from preclinical studies, highlighting the superior performance of **sonrotoclax** compared to venetoclax in models of venetoclax resistance.

Compound	Cell Line	BCL-2 Status	IC50 (nM)	Fold Change vs. Venetoclax	Citation
Sonrotoclax	RS4;11	Wild-Type	3.9	8x more potent	[1]
Venetoclax	RS4;11	Wild-Type	~31.2	-	[1]
Sonrotoclax	RS4;11 G101V KI	G101V Mutant	-	-	[1]
Venetoclax	RS4;11 G101V KI	G101V Mutant	-	-	[1]

Table 1: In Vitro Cell Viability. This table showcases the half-maximal inhibitory concentration (IC50) of **sonrotoclax** and venetoclax in a wild-type BCL-2 leukemia cell line. **Sonrotoclax** demonstrates significantly greater potency.



Compound	Target	Binding Affinity (KD, nM)	Fold Change vs. Venetoclax	Citation
Sonrotoclax	BCL-2 Wild-Type	-	-	[1]
Venetoclax	BCL-2 Wild-Type	1.1	-	[1]
Sonrotoclax	BCL-2 G101V Mutant	0.24	120x stronger binding	[1]
Venetoclax	BCL-2 G101V Mutant	29	-	[1]

Table 2: Binding Affinity to BCL-2. This table compares the binding affinities (dissociation constant, KD) of **sonrotoclax** and venetoclax to both wild-type and the G101V mutant BCL-2 protein. **Sonrotoclax** maintains high affinity to the resistant mutant, while venetoclax's affinity is significantly reduced.

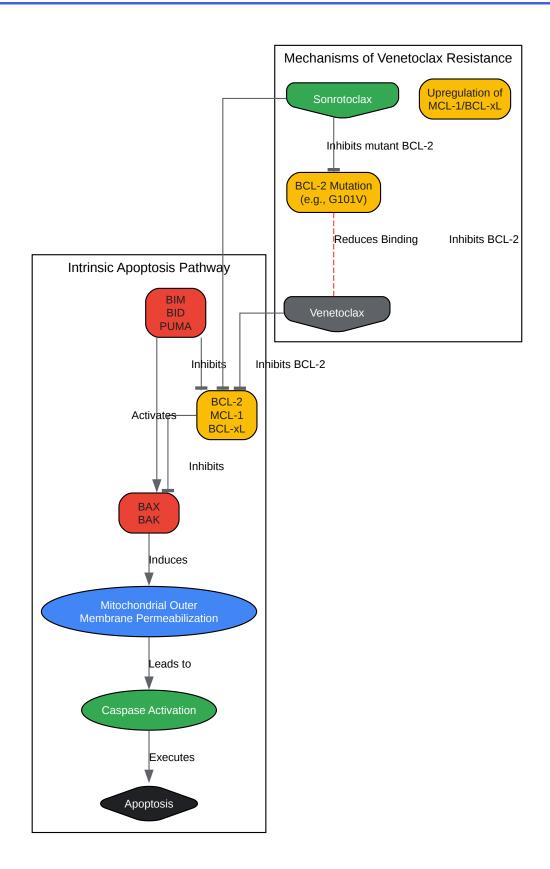
Treatment	Xenograft Model	Tumor Growth Inhibition (%)	Citation
Sonrotoclax (10 mg/kg)	RS4;11 G101V	73	[1]
Venetoclax (100 mg/kg)	RS4;11 G101V	24	[1]

Table 3: In Vivo Antitumor Efficacy. This table presents the tumor growth inhibition observed in a venetoclax-resistant (BCL-2 G101V) xenograft model. **Sonrotoclax** demonstrates substantially greater in vivo efficacy compared to venetoclax.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in BCL-2-mediated apoptosis and venetoclax resistance, as well as a typical experimental workflow for evaluating the efficacy of BCL-2 inhibitors.

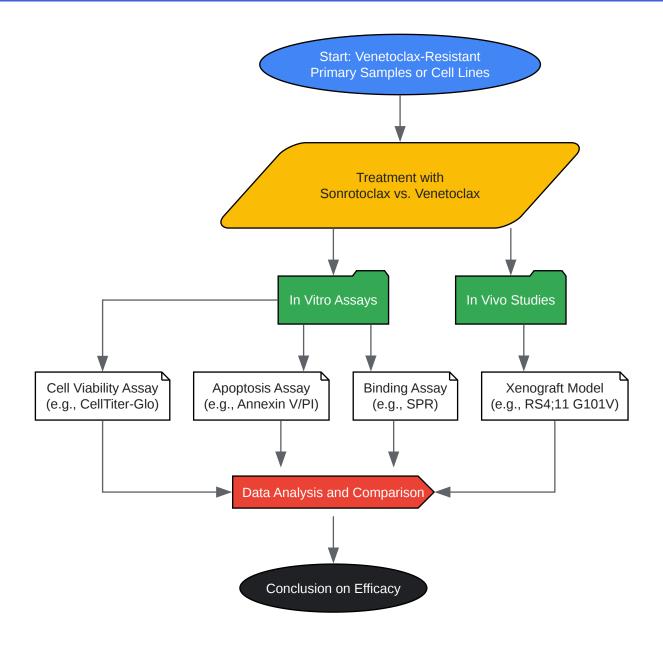




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Caption: BCL-2 mediated apoptosis and mechanisms of venetoclax resistance.





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Caption: Experimental workflow for evaluating **Sonrotoclax** efficacy.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below.

#### **Cell Viability Assay**

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[1][3] Hematologic cancer cell lines were seeded in 96-well plates and treated with



serial dilutions of **sonrotoclax** or venetoclax for 48-72 hours. After incubation, CellTiter-Glo® reagent was added to each well, and luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

#### **Apoptosis Assay**

Apoptosis was quantified using the FITC Annexin V Apoptosis Detection Kit (BD Biosciences) or by measuring caspase-3/7 activity with the Caspase-Glo® 3/7 Assay (Promega).[1] For Annexin V staining, cells were treated with the indicated compounds for 24-48 hours, washed, and then stained with FITC Annexin V and propidium iodide (PI). The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry. For caspase activity, treated cells were lysed, and the luminescent signal proportional to caspase-3/7 activity was measured.

#### **Surface Plasmon Resonance (SPR) Binding Assay**

The binding affinities of **sonrotoclax** and venetoclax to wild-type and mutant BCL-2 proteins were determined using a Biacore T200 instrument.[1] Recombinant BCL-2 proteins were immobilized on a CM5 sensor chip. A series of concentrations of **sonrotoclax** or venetoclax were injected over the chip surface, and the binding kinetics were monitored. The dissociation constant (KD) was calculated from the association and dissociation rates.

#### In Vivo Xenograft Studies

All animal experiments were conducted in accordance with institutional guidelines.[1][3] For the RS4;11 G101V xenograft model, immunodeficient mice were subcutaneously inoculated with RS4;11 cells engineered to express the BCL-2 G101V mutation. Once tumors reached a palpable size, mice were randomized into treatment groups and orally administered with vehicle, **sonrotoclax**, or venetoclax daily. Tumor volume was measured regularly, and tumor growth inhibition was calculated at the end of the study.

### Conclusion

The preclinical data strongly support the potential of **sonrotoclax** as a highly effective therapeutic agent for patients with hematological malignancies who have developed resistance to venetoclax, particularly those with the BCL-2 G101V mutation. Its superior binding affinity



and potent in vitro and in vivo activity highlight its promise as a next-generation BCL-2 inhibitor. Further clinical investigation of **sonrotoclax** in this patient population is warranted.

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